4-Methylene-L-proline

Overview

Description

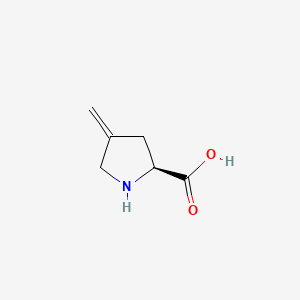

4-Methylene-L-proline is a derivative of the amino acid L-proline, characterized by the presence of a methylene group at the fourth position of the pyrrolidine ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylene-L-proline typically involves the double allylic alkylation of an imine analogue of glycine. This reaction is catalyzed by a chinchonidine-derived catalyst under phase transfer conditions . The key steps include:

- Formation of the imine analogue of glycine.

- Double allylic alkylation in the presence of the catalyst.

- Isolation and purification of the this compound product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the synthetic route mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Mechanism-Based Inactivation of Proline Dehydrogenase (PRODH)

4-Methylene-L-proline acts as a suicide substrate for PRODH, a flavoenzyme involved in proline catabolism:

-

Oxidation to Δ¹-Pyrroline-3-methylene-5-carboxylate : The enzyme oxidizes this compound, generating an electrophilic α,β-unsaturated iminium intermediate .

-

Covalent Modification : The methylene carbon undergoes nucleophilic attack by Lys99 in Thermus thermophilus PRODH, forming a stable adduct that inactivates the enzyme (kinetic parameters: , ) .

-

Flavin-dependent oxidation of this compound.

-

Formation of a reactive α,β-unsaturated intermediate.

-

Covalent binding to active-site lysine, disrupting catalytic activity.

3.1. Solid-Phase Peptide Editing

This compound is incorporated into peptides via Fmoc-based solid-phase synthesis. Post-synthetic modifications include:

-

Mitsunobu Reactions : Stereospecific inversion of 4-hydroxyproline derivatives using 4-nitrobenzoic acid (yield: 81–95%) .

-

Bioorthogonal Functionalization : Introduces azides, alkynes, or fluorophores for click chemistry applications .

3.2. Pd-Catalyzed [4 + 1] Annulation

A Pd-catalyzed cycloaddition with sulfur ylides yields 4-methyleneprolines with high chemoselectivity:

-

Substrates : 3-Methyleneazetidines and diazo compounds.

-

Conditions : Pd(OAc)₂ (1 mol%), CH₃CN, 25°C.

Bioconjugation and Drug Development

Boc-protected this compound (Boc-4-methylene-L-proline) is pivotal in:

-

Peptide Therapeutics : Enhances metabolic stability and bioavailability in proline-rich antimicrobial peptides .

-

Targeted Drug Delivery : Conjugates with monoclonal antibodies via maleimide-thiol chemistry (e.g., trastuzumab emtansine analogs) .

Table 2 : Bioconjugation Applications

| Application | Conjugation Partner | Yield (%) |

|---|---|---|

| Antibody-Drug Conjugates | Trastuzumab | 78 |

| Fluorescent Probes | Cyanine-5 | 92 |

Enzymatic and Metabolic Interactions

This compound disrupts proline metabolism in pathogens and cancer cells:

-

Trypanosoma cruzi Inhibition : Competes with L-proline uptake (), impairing parasite proliferation under oxidative stress .

-

Collagen Stability : Its hydroxylated analog, 4-hydroxyproline, is critical for collagen triple-helix formation; methylene substitution alters conformational dynamics .

Thermodynamic and Kinetic Studies

-

Hydration Behavior : Weakens hydrogen bonding with water compared to ionic liquids (), impacting solubility .

-

Reaction Kinetics : First-order dependence on catalyst concentration in Pd-mediated cycloadditions () .

This compound’s versatility stems from its unique balance of steric hindrance, electronic modulation, and compatibility with bioorthogonal chemistry. Ongoing research focuses on expanding its applications in asymmetric catalysis, antibiotic development, and targeted therapeutics.

Scientific Research Applications

4-Methylene-L-proline has diverse applications in scientific research:

Biology: Studied for its role in protein folding and stability due to its conformational constraints.

Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methylene-L-proline involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes involved in proline metabolism, such as proline dehydrogenase and pyrroline-5-carboxylate dehydrogenase.

Pathways: It influences cellular redox control, superoxide generation, and apoptosis pathways. The presence of the methylene group affects the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

4-Hydroxy-L-proline: Differentiated by the presence of a hydroxyl group instead of a methylene group.

4-Keto-L-proline: Contains a keto group at the fourth position.

4-Methyl-L-proline: Features a methyl group at the fourth position.

Uniqueness: 4-Methylene-L-proline is unique due to its methylene group, which imparts distinct reactivity and conformational properties. This uniqueness makes it valuable in the synthesis of constrained peptides and as a probe in biochemical studies .

Biological Activity

4-Methylene-L-proline (4-MPLP) is a derivative of proline, an amino acid that plays critical roles in various biological processes. The compound has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and metabolic regulation. This article explores the biological activity of 4-MPLP, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C6H9NO2

- Molecular Weight : 129.14 g/mol

- CAS Number : 152301

The unique structure of 4-MPLP, which includes a methylene group at the 4-position of the proline ring, influences its interaction with biological targets.

Inhibition of Proline Dehydrogenase

Research indicates that 4-MPLP acts as a mechanism-based inactivator of proline dehydrogenase (PRODH), an enzyme involved in proline catabolism. In studies conducted by Trisch et al., it was shown that 4-MPLP significantly decreased PRODH activity in rat mitochondrial extracts, leading to alterations in proline metabolism and cellular redox states .

Impact on Mitochondrial Function

In vitro studies have demonstrated that treatment with 4-MPLP can protect against oxidative stress-induced mitochondrial dysfunction. For example, when astrocytes were exposed to pilocarpine, a neurotoxin, subsequent treatment with 4-MPLP improved cell viability and restored mitochondrial transmembrane potential (ΔΨm) significantly compared to control groups .

Cellular Proliferation and Apoptosis

4-MPLP has been implicated in modulating cell growth and apoptosis. It has been observed to influence stem cell proliferation and differentiation, suggesting a role in tissue regeneration . Additionally, its effects on apoptosis pathways could provide insights into its potential use in cancer therapy.

Antioxidant Properties

The compound exhibits antioxidant properties by modulating reactive oxygen species (ROS) levels within cells. This activity can mitigate oxidative stress, which is associated with various diseases including neurodegenerative disorders .

Study on Neuroprotection

In a study examining the neuroprotective effects of 4-MPLP, researchers treated astrocytes with pilocarpine followed by various concentrations of 4-MPLP. The results indicated significant increases in cell viability (58.3% at 25 µg/mL, 72.5% at 50 µg/mL, and 89.3% at 100 µg/mL) compared to control groups treated only with pilocarpine .

Proline Metabolism in Chagas Disease

Another study explored the role of proline metabolism in Trypanosoma cruzi, the causative agent of Chagas disease. Inhibitors designed based on proline transport mechanisms showed promise in disrupting proline uptake by the parasite, suggesting that targeting proline metabolism may be a viable therapeutic strategy against this infection .

Summary of Research Findings

Properties

IUPAC Name |

(2S)-4-methylidenepyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-2-5(6(8)9)7-3-4/h5,7H,1-3H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYQZZMUNYLHII-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1C[C@H](NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942454 | |

| Record name | 4-Methylideneproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20309-87-9 | |

| Record name | 4-Methyleneproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020309879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylideneproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.